molecular formula C15H17NO4 B1607897 2,4-Dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid CAS No. 394655-15-3

2,4-Dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid

Cat. No. B1607897
M. Wt: 275.3 g/mol
InChI Key: MSACGCINQCCHBD-UHFFFAOYSA-N
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Description

2,4-Dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid (also known as 2,4-Dioxo-4-piperidin-1-ylphenylbutanoic acid, or simply 2,4-Dioxo-4-Piperidin-1-ylphenylbutanoic acid) is a heterocyclic organic compound with a chemical formula of C10H12N2O3. It is an important molecule in the field of pharmaceuticals and biochemistry due to its unique properties. This compound has been widely studied in the past few decades and has been found to have many applications in the scientific research field.

Scientific Research Applications

Optical Gating and Nanofluidics

The use of similar compounds for the optical gating of synthetic ion channels in nanofluidic devices has been explored. One study utilized a photolabile hydrophobic molecule to demonstrate the UV-light-triggered permselective transport of ionic species in aqueous solution through synthetic ion channels. This process holds potential applications in controlled release, sensing, and information processing (Ali et al., 2012).

Catalysis and Organic Synthesis

Compounds structurally related to 2,4-Dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid have been investigated as catalysts in organic reactions. For instance, cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes have been shown to effectively catalyze the oxidative cyclization of alkenols, a process useful for the synthesis of complex organic molecules (Dönges et al., 2014).

Molecular Engineering for Solar Cell Applications

Research has also focused on the molecular engineering of organic sensitizers, including compounds with similar structural features, for solar cell applications. Novel organic sensitizers have been synthesized, showing high incident photon to current conversion efficiency, which is crucial for the development of efficient photovoltaic cells (Kim et al., 2006).

Anion Exchange Membranes for Fuel Cells

In the field of energy, poly(arylene piperidinium) hydroxide ion exchange membranes have been studied for their use in alkaline fuel cells. These membranes exhibit excellent alkaline stability and conductivity, essential properties for high-performance fuel cells (Olsson et al., 2018).

Synthesis of Bioactive Compounds

There is ongoing research into the synthesis of piperidin-4-ylphosphinic and piperidin-4-ylphosphonic acid analogues, aiming to create bioactive molecules that could serve as GABAA agonists. These efforts highlight the potential of such compounds in the development of new therapeutic agents (Kehler et al., 1998).

properties

IUPAC Name

2,4-dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c17-13(10-14(18)15(19)20)11-4-6-12(7-5-11)16-8-2-1-3-9-16/h4-7H,1-3,8-10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSACGCINQCCHBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C(=O)CC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377997
Record name 2,4-dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid

CAS RN

394655-15-3
Record name α,γ-Dioxo-4-(1-piperidinyl)benzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=394655-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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